molecular formula C8H10O B042297 1-Phenylethanol CAS No. 98-85-1

1-Phenylethanol

Cat. No. B042297
CAS RN: 98-85-1
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It appears as a colorless liquid and is insoluble in water . It is also known as alpha-methylbenzyl alcohol .


Synthesis Analysis

Racemic 1-phenylethanol is produced by the reduction of acetophenone by sodium borohydride . Alternatively, benzaldehyde can be reacted with methylmagnesium chloride or similar organometallic compounds to afford racemic 1-phenylethanol . Enzymatic kinetic resolution of (R,S)-1-phenylethanol has been performed by a transesterification reaction .


Molecular Structure Analysis

The molecular formula of 1-Phenylethanol is C8H10O . Its average mass is 122.164 Da and its monoisotopic mass is 122.073166 Da .


Chemical Reactions Analysis

The lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol is a relevant research topic . Reactions were performed with 40–400 mM (R,S)-1-phenylethanol, 120–1200 mM vinyl acetate, and 2–22 mg/mL biocatalyst concentrations .


Physical And Chemical Properties Analysis

1-Phenylethanol is a colorless liquid . It is insoluble in water and less dense than water . Contact may slightly irritate skin, eyes, and mucous membranes .

Scientific Research Applications

Fragrance and Flavoring

1-Phenylethanol is widely used as a fragrance compound in the food flavoring and cosmetic industries. Its pleasant, rose-like scent makes it a valuable ingredient in perfumes, lotions, and other personal care products. Additionally, it contributes to the aroma of various food items, such as baked goods, candies, and beverages .

Pharmaceutical Intermediary

1PE serves as an essential intermediate in pharmaceutical synthesis. It can be converted into other compounds with therapeutic properties. For example, it plays a role in the production of antihypertensive agents, anti-inflammatory drugs, and antifungal medications. Researchers continue to explore its potential applications in drug development .

Biocatalysis and Enzymatic Transformations

Enzymes derived from natural sources, such as tea (Camellia sinensis) flowers, can convert acetophenone (a precursor) into 1-Phenylethanol. These enzymes offer a sustainable and cost-effective approach for producing 1PE. Optimization studies have identified specific conditions (e.g., pH, temperature, coenzyme concentration) that enhance enzymatic conversion, providing valuable insights for industrial-scale production .

Epoxidation of Propene

1PE is a key component in the epoxidation of propene, a process that also yields propylene oxide. This reaction is crucial for the production of styrene, an essential monomer used in plastics and synthetic rubber manufacturing .

Microbial Growth Substrate

Certain microorganisms, such as Arthrobacter sp., can utilize 1PE (both the (+)- and (-)-isomers) as their sole carbon source. The growth rate is faster with the (-)-isomer, demonstrating its potential as a substrate for microbial cultivation .

Deracemization and Enantioselective Biotransformation

Researchers have developed innovative methods to produce enantiomerically pure ®-1-Phenylethanol. In one approach, achiral 1PE is oxidized to acetophenone, which then undergoes enantioselective biotransformation to yield ®-1PE with high enantioselectivity and yield. Such processes have applications in fine chemical synthesis and chiral compound production .

Safety and Hazards

1-Phenylethanol may be slightly toxic by ingestion, inhalation, and skin absorption . Contact may slightly irritate skin, eyes, and mucous membranes .

Future Directions

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . This process has significant implications for several industries, including the pharmaceutical, agricultural, fine chemicals, and food industries . The goal is to determine the optimum reaction parameters to produce enantiomerically pure 1-phenylethanol .

Mechanism of Action

Target of Action

1-Phenylethanol primarily targets the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these organisms.

Mode of Action

It is known that 1-phenylethanol interacts with the r-specific alcohol dehydrogenase, potentially influencing the metabolic processes within the organism .

Biochemical Pathways

1-Phenylethanol is involved in the biochemical formation pathway of aroma compounds in various plants, including tea (Camellia sinensis) flowers . It is synthesized from acetophenone, a process that involves the reduction of acetophenone by sodium borohydride .

Pharmacokinetics

It is known that 1-phenylethanol is a small molecule, which suggests that it may be readily absorbed and distributed within the body .

Result of Action

It is known to have a role as a mouse metabolite . This suggests that it may be involved in various metabolic processes within the organism.

Action Environment

The action of 1-Phenylethanol can be influenced by various environmental factors. For example, it has been found that the compound’s action can be affected when released into coastal environments, potentially posing ecological risks . Furthermore, its presence in various natural products such as tea flowers, cranberries, grapes, chives, cheeses, cognac, rum, white wine, cocoa, black tea, filbert, cloudberries, beans, mushrooms, and endives suggests that it may interact with other compounds within these environments .

properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Product Name

1-Phenylethanol

Color/Form

COLORLESS LIQ

CAS RN

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
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Record name 1-Phenylethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethanol
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1-Phenylethanol
Reactant of Route 3
1-Phenylethanol
Reactant of Route 4
Reactant of Route 4
1-Phenylethanol
Reactant of Route 5
Reactant of Route 5
1-Phenylethanol
Reactant of Route 6
1-Phenylethanol

Q & A

Q1: What is the molecular formula and weight of 1-phenylethanol?

A1: 1-Phenylethanol has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.

Q2: Are there any spectroscopic data available for 1-phenylethanol?

A2: Yes, researchers have used various spectroscopic techniques to characterize 1-phenylethanol. For instance, 13C NMR studies have been conducted to understand the diastereomeric interactions between cellulose tris(4-methylbenzoate) and 1-phenylethanol enantiomers []. Additionally, rotational spectroscopy has provided accurate geometric information about 1-phenylethanol and its monohydrate [].

Q3: Does the chirality of 1-phenylethanol affect its interactions?

A3: Yes, 1-phenylethanol exists as (R)- and (S)-enantiomers, and their interactions can differ significantly. Studies using 13C NMR have shown that cellulose tris(4-methylbenzoate) exhibits different chemical shifts for the two enantiomers, indicating chiral recognition []. This chiral recognition is further corroborated by research demonstrating distinct binding energies for diastereoisomeric complexes of (R)-1-phenylethanol with (R)- and (S)-butan-2-ol [].

Q4: What are the common applications of 1-phenylethanol in organic synthesis?

A4: 1-Phenylethanol serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers are key intermediates in producing pharmaceuticals [], making their stereoselective synthesis highly relevant. For instance, (R)-1-phenylethanol is a precursor for anti-Alzheimer drugs [].

Q5: Can 1-phenylethanol be produced through biocatalytic processes?

A5: Yes, several studies have explored the biocatalytic production of enantiomerically pure 1-phenylethanol. One approach involves the asymmetric bioreduction of acetophenone using whole cells of microorganisms like Pichia capsulata [], Ispir bean (Phaseolus vulgaris) [], and Daucus carota (carrot) [, ]. These methods utilize enzymes like alcohol dehydrogenase (ADH) and often employ glucose as a co-substrate for cofactor regeneration.

Q6: What factors influence the efficiency of biocatalytic 1-phenylethanol production?

A6: Several parameters can impact the yield and enantiomeric excess of 1-phenylethanol during biocatalytic production. Studies have investigated the optimization of factors such as reaction time, substrate concentration, co-substrate concentration, biocatalyst concentration, temperature, pH, and stirring rate [, , , ].

Q7: Can 1-phenylethanol be produced through chemical synthesis?

A7: Yes, 1-phenylethanol can be synthesized chemically. For example, the dehydration of 1-phenylethanol to styrene, a valuable industrial chemical, has been investigated using various acidic resin catalysts [].

Q8: Can microorganisms degrade 1-phenylethanol?

A8: Yes, certain bacteria can degrade 1-phenylethanol. For example, Pseudomonas fluorescens EB has been shown to possess plasmid-encoded genes for the catabolism of both ethylbenzene and 1-phenylethanol []. This degradation pathway involves the formation of various intermediates, including 2-phenylethanol, phenylacetate, and catechol [].

Q9: How is ethylbenzene metabolized in bacteria like Azoarcus sp. strain EB1?

A9: Research indicates that the anaerobic mineralization of ethylbenzene in Azoarcus sp. strain EB1 initiates with its dehydrogenation to 1-phenylethanol []. This enzymatic conversion, catalyzed by ethylbenzene dehydrogenase, is stereospecific, producing only the (S)-(-)-1-phenylethanol enantiomer. Further degradation proceeds through acetophenone and ultimately leads to benzoate formation.

Q10: Can 1-phenylethanol be separated from mixtures using supramolecular chemistry?

A10: Yes, β-cyclodextrin (β-CD) has shown promise in separating acetophenone from 1-phenylethanol, a common by-product in oil refineries. This separation relies on the preferential noncovalent interactions of β-CD with acetophenone []. By exploiting this difference in binding affinities, researchers have achieved high separation factors, demonstrating the potential of β-CD in purifying acetophenone from industrial mixtures.

Q11: Have computational methods been employed to study 1-phenylethanol?

A11: Yes, computational chemistry has played a significant role in understanding 1-phenylethanol and its interactions. Density Functional Theory (DFT) simulations have been instrumental in investigating the binding energy of hydrogen-bonded complexes of 1-phenylethanol []. These calculations provide insights into the stability of different diastereomeric complexes, contributing to our understanding of chiral recognition at the molecular level.

Q12: Can DFT be used to investigate reaction mechanisms involving 1-phenylethanol?

A12: Absolutely. DFT calculations have been employed to explore the mechanism and stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, where 1-phenylethanol is a product []. These studies provide valuable insights into the factors governing enantioselectivity, such as π-π stacking interactions between the substrate and the catalyst.

Q13: Can computational methods predict the enantioselectivity of enzymatic reactions involving 1-phenylethanol?

A13: Yes, DFT has been used to study the enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R,S)-1-phenylethanol []. These studies help to elucidate the molecular basis of enzyme selectivity and provide a theoretical foundation for designing more efficient biocatalysts.

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